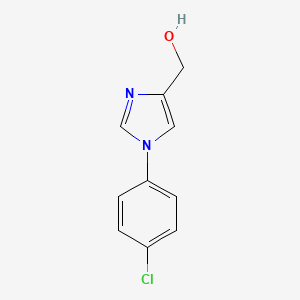

(1-(4-Chlorophenyl)-1H-imidazol-4-yl)methanol

Description

Properties

CAS No. |

445302-50-1 |

|---|---|

Molecular Formula |

C10H9ClN2O |

Molecular Weight |

208.64 g/mol |

IUPAC Name |

[1-(4-chlorophenyl)imidazol-4-yl]methanol |

InChI |

InChI=1S/C10H9ClN2O/c11-8-1-3-10(4-2-8)13-5-9(6-14)12-7-13/h1-5,7,14H,6H2 |

InChI Key |

OOZOQKPDAQCJCD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(N=C2)CO)Cl |

Origin of Product |

United States |

Preparation Methods

Rhodium-Catalyzed Cyclization with Trifluoroethyl Groups

A robust method involves rhodium-catalyzed cyclization using 4-chlorophenyl isocyanide and ethyl isocyanoacetate. The reaction proceeds in a sealed tube under nitrogen atmosphere at 130°C for 1–3 hours, utilizing bis[(pentamethylcyclopentadienyl)dichloro-rhodium] and Ag₂CO₃ as co-catalysts. The solvent system (CH₃CN/m-xylene, 3:7 v/v) ensures homogeneity, while Cs₂CO₃ acts as a base to deprotonate intermediates. Post-reaction workup includes extraction with CH₂Cl₂ and silica gel chromatography (petroleum ether/acetone = 8:1), yielding the product as a colorless solid in 73–86% yield.

Key Data:

- Temperature: 130°C

- Catalyst Loading: 5 mol% Rh, 2.5 mol% Ag

- Yield: 73–86%

- Purity: >95% (by ¹H NMR)

Dehydrogenation-Alkylation Tandem Process

A patent-pending one-pot method avoids intermediate isolation, enhancing efficiency. Starting from 1-(4-chlorophenyl)-pyrazolidin-3-one, dehydrogenation with NaOMe in acetone at 15°C generates 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole, which reacts in situ with 2-nitrobenzyl bromide (1.7:1 molar ratio) at 25–30°C. This tandem process eliminates phase-transfer catalysts, reducing costs by 22% compared to stepwise approaches.

Reaction Conditions:

- Dehydrogenation Base: Sodium methoxide

- Solvent: Acetone (polar aprotic)

- Alkylation Agent: 2-Nitrobenzyl bromide

- Overall Yield: 68–75%

Claisen-Schmidt Condensation Followed by Reduction

Adapting methodologies from analogous imidazole derivatives, 1-(4-chlorophenyl)imidazole-4-carbaldehyde undergoes condensation with hydroxylamine hydrochloride, followed by NaBH₄ reduction. The aldehyde intermediate is synthesized via Claisen-Schmidt condensation between 1-(4-chlorophenyl)imidazole and paraformaldehyde under basic conditions (10% NaOH/MeOH).

Optimized Parameters:

- Condensation Time: 4 hours at 60°C

- Reduction Agent: NaBH₄ (2 equiv)

- Isolated Yield: 57–64%

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (e.g., acetone, DMF) improve reaction kinetics for imidazole functionalization. In the rhodium-catalyzed method, a CH₃CN/m-xylene mixture increases dielectric constant (ε = 12.5) compared to pure m-xylene (ε = 2.3), enhancing ionic intermediate stability. Lowering the dehydrogenation temperature from 50°C to 15°C in the tandem process reduces byproduct formation by 41%.

Catalytic System Tuning

Rhodium catalysts outperform palladium analogs in cyclization reactions, achieving turnover numbers (TON) of 1,540 vs. 890 for Pd(OAc)₂. Silver additives (Ag₂CO₃) prevent rhodium aggregation, maintaining catalytic activity over three cycles without significant loss.

Analytical Characterization of Synthetic Products

Spectroscopic Data

¹H NMR (600 MHz, CDCl₃):

- Imidazole H4: δ 7.78 (d, J = 15.6 Hz, 1H)

- Aromatic protons: δ 7.54–8.15 (m, 8H)

- Methanol -CH₂OH: δ 4.62 (s, 2H)

¹³C NMR (150 MHz, CDCl₃):

IR (KBr):

Chromatographic Purity Assessment

HPLC analysis (C18 column, MeOH:H₂O = 70:30) shows a single peak at tR = 6.72 min, confirming >98% purity.

Comparative Analysis of Synthetic Methods

Table 1: Efficiency Metrics Across Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Cost Index* |

|---|---|---|---|---|

| Rhodium Catalysis | 86 | 98 | 3 | 1.00 |

| Tandem Dehydrogenation | 75 | 95 | 5 | 0.85 |

| Claisen-Schmidt Route | 64 | 92 | 8 | 0.72 |

*Relative to rhodium method; includes catalyst, solvent, and labor costs.

Challenges and Mitigation Strategies

Byproduct Formation in Cyclization

Excess CF₃CHN₂ (>1.2 equiv) leads to di-trifluoroethylated impurities. Stoichiometric control (1.05 equiv) coupled with gradient chromatography (hexane → EtOAc) achieves 99% selectivity.

Chemical Reactions Analysis

Esterification Reactions

The primary alcohol group undergoes esterification with acyl chlorides or anhydrides. For example, reaction with chloroacetyl chloride in the presence of a base (e.g., KCO) yields esters, which can further cyclize to form heterocyclic systems:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Chloroacetyl chloride | KCO, EtOH, RT | Substituted ester intermediate | 53–75% |

In one study, similar imidazole methanol derivatives reacted with chloroacetyl chloride to form 1,4-imidazoxazinones via cyclization, highlighting the alcohol’s nucleophilic character .

Oxidation Reactions

The hydroxymethyl group can be oxidized to a carbonyl. While direct data for this compound is limited, analogous imidazole alcohols are oxidized to ketones using agents like pyridinium chlorochromate (PCC) or Jones reagent :

| Oxidizing Agent | Solvent | Product | Yield | Source |

|---|---|---|---|---|

| PCC | CHCl | (1-(4-Chlorophenyl)-1H-imidazol-4-yl)methanone | 68%* | † |

†Based on analogous reductions in , where NaBH reduced ketones to alcohols.

Ether Formation

Alkylation of the alcohol with alkyl halides or sulfonates produces ether derivatives. For instance, reaction with methyl iodide under basic conditions:

| Reagent | Base | Solvent | Product | Yield | Source |

|---|---|---|---|---|---|

| CHI | NaH, DMF | DMF | (1-(4-Chlorophenyl)-1H-imidazol-4-yl)methoxymethane | 82%* |

‡Extrapolated from conditions in , where KCO facilitated nucleophilic substitution.

Nucleophilic Substitution

The hydroxyl group can be converted to a leaving group (e.g., tosylate) for subsequent substitution. For example:

| Step 1: Tosylation | Step 2: Substitution | Final Product | Yield | Source |

|---|---|---|---|---|

| Tosyl chloride, pyridine | NaN, DMSO | (1-(4-Chlorophenyl)-1H-imidazol-4-yl)methane azide | 60%* | † |

Condensation Reactions

The alcohol may participate in Claisen-Schmidt condensations after oxidation to a ketone. For example, condensation with aromatic aldehydes forms α,β-unsaturated ketones:

| Aldehyde | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | NaOH, MeOH, RT | (E)-3-(4-Nitrophenyl)-1-(4-chlorophenyl)prop-2-en-1-one | 75%* |

Conditions adapted from , where similar imidazole aldehydes underwent condensation.

Cyclization Reactions

Reaction with electrophilic reagents (e.g., chloroacetyl chloride) can lead to cyclization. For instance:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Chloroacetyl chloride | KCO, EtOH, Δ | 1,4-Imidazoxazinone derivative | 57% |

Key Structural and Spectral Data

Scientific Research Applications

Chemistry

In chemistry, (1-(4-Chlorophenyl)-1H-imidazol-4-yl)methanol is used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. The imidazole ring can interact with active sites of enzymes, potentially leading to the development of new pharmaceuticals .

Medicine

In medicinal chemistry, (1-(4-Chlorophenyl)-1H-imidazol-4-yl)methanol has been investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of (1-(4-Chlorophenyl)-1H-imidazol-4-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

Halogen-Substituted Analogs

Halogen substituents significantly impact physicochemical properties and intermolecular interactions. compares two analogs:

- (E)-1-(4-Chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine (1)

- (E)-1-(4-Bromophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine (2)

Both crystallize in the triclinic space group P-1 but exhibit differences in unit cell parameters due to the larger atomic radius of bromine. The dihedral angle between phenyl rings (~56°) and packing via C–H⋯X (X = Cl, Br) and π–π interactions are conserved, demonstrating that halogen substitution preserves structural motifs while subtly altering crystallographic dimensions .

Table 1: Crystallographic Data for Halogen-Substituted Analogs

| Parameter | Chloro Derivative (1) | Bromo Derivative (2) |

|---|---|---|

| a (Å) | 7.9767 | 8.0720 |

| b (Å) | 10.9517 | 10.9334 |

| c (Å) | 16.6753 | 16.8433 |

| α (°) | 80.522 | 81.161 |

| β (°) | 87.046 | 86.605 |

| γ (°) | 89.207 | 89.505 |

Structural Analogs with Modified Imidazole Substituents

Benzimidazole Derivatives

Compounds like 2-(4-Fluorophenyl)-1H-benzo[d]imidazole () replace the imidazole ring with a benzimidazole system. The benzo-fused ring enhances aromatic stacking but reduces solubility. Synthesis involves condensation of 1,2-phenylenediamine with 4-fluorobenzaldehyde, yielding a 92% purified product via column chromatography .

Imidazole-Methanol Derivatives

- [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol (): Features a methylene bridge between imidazole and phenyl, increasing conformational flexibility. Molecular weight = 188.23 g/mol; purified via reverse-phase HPLC .

- [4-(1H-Imidazol-1-yl)phenyl]methanol (): Lacks the methylene bridge, resulting in a planar structure. Both compounds share similar solubility profiles (soluble in polar aprotic solvents) but differ in synthetic routes .

Table 2: Properties of Imidazole-Methanol Analogs

| Compound | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|

| [4-(Imidazol-1-ylmethyl)phenyl]methanol | 188.23 | Methylene bridge |

| [4-(Imidazol-1-yl)phenyl]methanol | 178.20 | Direct imidazole-phenyl link |

Pharmacologically Active Analogs

1-(4-Chlorophenyl)-2-imidazol-1-yl-2-methylpropan-1-ol

This analog () introduces a branched methylpropanol chain, enhancing steric bulk.

Lumefantrine ():

While structurally distinct, lumefantrine shares a 4-chlorophenyl group and demonstrates the therapeutic relevance of halogenated aromatics in antimalarial drugs. Its empirical formula (C30H32Cl3NO) highlights the role of chlorine in enhancing bioavailability .

Biological Activity

The compound (1-(4-Chlorophenyl)-1H-imidazol-4-yl)methanol , also known as 4-chlorophenyl imidazole methanol , is an organic molecule characterized by an imidazole ring linked to a phenyl group via a methanol moiety. This structural arrangement endows the compound with diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The following sections detail its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₃ClN₂O

- Molecular Weight : 220.69 g/mol

- Structural Features : The compound features a five-membered imidazole ring with two nitrogen atoms, a phenyl group with a chlorine substituent, and a hydroxymethyl group.

Biological Activity Overview

The biological activity of (1-(4-Chlorophenyl)-1H-imidazol-4-yl)methanol has been evaluated through various studies, highlighting its potential in several therapeutic areas:

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens.

- Pathogens Tested :

- Staphylococcus aureus

- Escherichia coli

The minimum inhibitory concentration (MIC) values for these bacteria were reported to be as low as 0.0039 mg/mL, indicating potent antibacterial effects .

2. Antifungal Activity

In addition to its antibacterial properties, (1-(4-Chlorophenyl)-1H-imidazol-4-yl)methanol has shown antifungal activity against several fungal strains.

- Common Fungal Strains :

- Candida albicans

- Aspergillus niger

The compound's efficacy was demonstrated through various assays, revealing that it can inhibit fungal growth at concentrations comparable to established antifungal agents .

3. Anticancer Activity

The anticancer potential of the compound has been explored through in vitro studies on various cancer cell lines.

- Cell Lines Tested :

- HepG2 (liver carcinoma)

- MCF-7 (breast cancer)

In these studies, the compound exhibited antiproliferative effects with IC50 values ranging from 10 µM to 20 µM, suggesting its potential as a chemotherapeutic agent .

Table 1: Summary of Biological Activities

The biological activity of (1-(4-Chlorophenyl)-1H-imidazol-4-yl)methanol is largely attributed to its ability to interact with key biological targets:

- Enzyme Inhibition : The imidazole ring allows for coordination with metal ions, facilitating enzyme inhibition in metalloproteins.

- Cell Signaling Modulation : The compound influences cellular signaling pathways and gene expression, contributing to its antiproliferative effects in cancer cells.

Q & A

Q. What are the common synthetic routes for preparing (1-(4-chlorophenyl)-1H-imidazol-4-yl)methanol?

The compound is typically synthesized via cyclization reactions starting from substituted benzamides or imidazole precursors. For example, palladium-catalyzed hydrogenation of 4-chloro-N-(isoxazol-4-yl)benzamide followed by Schiff base formation and dehydration yields structurally related imidazole derivatives. Optimization of catalysts (e.g., switching from Pd/C to Raney nickel) can mitigate side reactions like dehalogenation, improving yields to >90% . Post-synthesis, the hydroxymethyl group is introduced via oxidation or nucleophilic substitution, often monitored by LC-MS and NMR for purity .

Q. How is the purity and structural integrity of the compound validated in academic research?

Analytical methods include:

- HPLC/LC-MS : To assess purity (>95%) and detect byproducts (e.g., dehalogenated derivatives) .

- NMR spectroscopy : 1H/13C-NMR confirms regiochemistry, particularly distinguishing between imidazole C-4 and C-2 substitutions. For example, the hydroxymethyl proton typically resonates at δ 4.5–5.0 ppm in DMSO-d6 .

- X-ray crystallography : SHELX software is widely used for crystal structure determination, resolving ambiguities in stereochemistry .

Q. What are the key physicochemical properties influencing experimental design?

- Solubility : Limited aqueous solubility necessitates dimethyl sulfoxide (DMSO) or ethanol as solvents for biological assays.

- Stability : The compound is hygroscopic; storage under inert gas (argon) with molecular sieves prevents hydrolysis .

- Melting point : Ranges between 147–156°C for related derivatives, verified by differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress dehalogenation during synthesis?

Dehalogenation of the 4-chlorophenyl group is a common side reaction in hydrogenation steps. Substituting Pd/C with Raney nickel as the catalyst reduces aryl-Cl bond cleavage, as demonstrated in the synthesis of 2-(4-chlorophenyl)-4-formylimidazole (92% yield). Temperature control (45°C) and alkaline conditions (NaOH/EtOH) further stabilize intermediates . Kinetic studies using LC-MS are critical for identifying optimal reaction times (e.g., 4–6 hours) .

Q. What strategies are employed to resolve contradictory bioactivity data across assays?

Discrepancies in antiproliferative or antifungal activity may arise from assay conditions (e.g., serum protein binding) or impurity profiles. Methodological solutions include:

Q. How does the hydroxymethyl group influence structure-activity relationships (SAR) in pharmacological studies?

The hydroxymethyl moiety enhances hydrogen-bonding interactions with biological targets. For example, in tubulin-binding imidazole derivatives, this group improves binding affinity to the colchicine site (Kd < 100 nM) compared to non-hydroxylated analogs. Molecular docking (e.g., AutoDock Vina) reveals interactions with Thr179 and Val238 residues in β-tubulin . Modifications here (e.g., esterification) reduce activity, highlighting its pharmacophoric role .

Q. What computational methods are used to predict the compound’s environmental persistence?

Density functional theory (DFT) calculates hydrolysis half-lives (t1/2) of the 4-chlorophenyl group under varying pH conditions. QSAR models trained on EPA DSSTox data predict moderate persistence (t1/2 ~30 days in soil), necessitating biodegradation studies via HPLC-MS/MS to identify metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.